Ethyl tributyl pyrophosphate
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Overview
Description
Ethyl tributyl pyrophosphate is an organophosphorus compound with the chemical formula C18H42O4P2. It is a colorless to pale-yellow liquid that is hygroscopic and has a density of 1.007 g/mL . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl tributyl pyrophosphate can be synthesized through the reaction of tributyl phosphine with diethyl phosphorochloridate. The reaction typically occurs under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified through distillation or other separation techniques to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl tributyl pyrophosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form tributyl phosphate and diethyl phosphate.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl or butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions, often accelerated by acidic or basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles such as amines or alcohols under mild to moderate temperatures.
Major Products Formed
Hydrolysis: Tributyl phosphate and diethyl phosphate.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Ethyl tributyl pyrophosphate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl tributyl pyrophosphate involves its interaction with various molecular targets. It can inhibit enzymes by phosphorylating active sites, thereby altering their activity. This compound can also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
Tributyl phosphate: An organophosphorus compound used as a plasticizer and extractant.
Tetraethyl pyrophosphate: An organophosphate compound used as an insecticide.
Diethyl phosphorochloridate: A reagent used in organic synthesis.
Uniqueness
Ethyl tributyl pyrophosphate is unique due to its specific combination of ethyl and butyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound .
Properties
CAS No. |
63704-59-6 |
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Molecular Formula |
C12H28O7P2 |
Molecular Weight |
346.29 g/mol |
IUPAC Name |
[butoxy(hydroxy)phosphoryl] dibutyl phosphate |
InChI |
InChI=1S/C12H28O7P2/c1-4-7-10-16-20(13,14)19-21(15,17-11-8-5-2)18-12-9-6-3/h4-12H2,1-3H3,(H,13,14) |
InChI Key |
XUNZLIYWAUBXFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(O)OP(=O)(OCCCC)OCCCC |
Origin of Product |
United States |
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